molecular formula C20H22N3O3S+ B11220945 1-(2,5-dimethylphenyl)-3-hydroxy-3-(4-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

1-(2,5-dimethylphenyl)-3-hydroxy-3-(4-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

Cat. No.: B11220945
M. Wt: 384.5 g/mol
InChI Key: ZRQAAIXITVBROE-UHFFFAOYSA-N
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Description

1-(2,5-dimethylphenyl)-3-hydroxy-3-(4-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound that features a unique structure combining aromatic rings, a hydroxyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylphenyl)-3-hydroxy-3-(4-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves multi-step organic reactions. One common approach includes:

    Formation of the Imidazo[2,1-b][1,3]thiazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxyl Group: This can be achieved through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Attachment of Aromatic Rings: The aromatic rings can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Nitration: The nitro group is typically introduced through nitration reactions using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylphenyl)-3-hydroxy-3-(4-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or iron in acidic conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, iron in acidic conditions.

    Substitution: Halogens (chlorine, bromine), sulfuric acid.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

1-(2,5-dimethylphenyl)-3-hydroxy-3-(4-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)-3-hydroxy-3-(4-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves interactions with molecular targets such as enzymes or receptors. The hydroxyl and nitro groups play crucial roles in these interactions, potentially forming hydrogen bonds or participating in redox reactions. The aromatic rings may also contribute to π-π stacking interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-dimethylphenyl)-3-hydroxy-3-(4-aminophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium: Similar structure but with an amine group instead of a nitro group.

    1-(2,5-dimethylphenyl)-3-hydroxy-3-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

1-(2,5-dimethylphenyl)-3-hydroxy-3-(4-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is unique due to the presence of both hydroxyl and nitro groups, which provide distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C20H22N3O3S+

Molecular Weight

384.5 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-3-(4-nitrophenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol

InChI

InChI=1S/C20H22N3O3S/c1-14-4-5-15(2)18(12-14)21-13-20(24,22-10-3-11-27-19(21)22)16-6-8-17(9-7-16)23(25)26/h4-9,12,24H,3,10-11,13H2,1-2H3/q+1

InChI Key

ZRQAAIXITVBROE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)[N+](=O)[O-])O

Origin of Product

United States

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